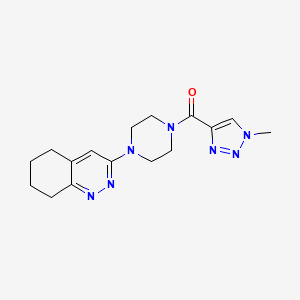

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methyltriazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O/c1-21-11-14(18-20-21)16(24)23-8-6-22(7-9-23)15-10-12-4-2-3-5-13(12)17-19-15/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMNQIKJJKPWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as (1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone, primarily targets carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its target through hydrogen bonding and hydrophobic interactions . The triazole nitrogen and the dioxyaryl substituted aryl group of the compound form these interactions with the active site residues of the carbonic anhydrase-II enzyme. This interaction inhibits the enzyme’s activity, leading to changes in the pH balance within the body.

Biochemical Pathways

The compound affects the carbonic anhydrase pathway . By inhibiting the carbonic anhydrase-II enzyme, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons. This disruption can lead to a decrease in the production of stomach acid, making it potentially useful for treating conditions like ulcers or acid reflux.

Result of Action

The primary molecular effect of the compound’s action is the inhibition of the carbonic anhydrase-II enzyme. This inhibition disrupts the normal pH balance within the body at a cellular level. The compound has shown moderate inhibition potential against the carbonic anhydrase-II enzyme.

Biochemical Analysis

Biochemical Properties

It is known that triazole compounds, which include the 1H-1,2,3-triazole moiety present in this compound, can interact with a variety of enzymes and receptors, showing versatile biological activities

Biological Activity

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure includes a triazole ring and a piperazine moiety. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains. In vitro assays demonstrated that the compound effectively inhibited Staphylococcus aureus and Escherichia coli , suggesting its potential as an antimicrobial agent .

Anticancer Properties

Research has also explored the anticancer potential of triazole derivatives. A study evaluated the effects of similar compounds on cancer cell lines, revealing that they can induce apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) through the activation of caspase pathways . The specific compound under review showed promising results in reducing cell viability at concentrations as low as 10 µM.

Neuroprotective Effects

The piperazine component is known for its neuroprotective effects. In animal models, compounds similar to the one discussed have been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease . This suggests that our compound may have similar protective effects on neuronal cells.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Triazole Ring : Utilizing azide and alkyne chemistry to create the triazole structure.

- Piperazine Coupling : Reacting the synthesized triazole with a piperazine derivative to form the core structure.

- Final Modification : Introducing the methanone group through acylation techniques.

This synthetic pathway has been optimized for yield and purity .

Case Study 1: Antimicrobial Testing

A recent study published in Journal of Medicinal Chemistry evaluated various triazole derivatives against a panel of pathogens. The tested compound showed a minimum inhibitory concentration (MIC) of 12 µg/mL against Candida albicans , indicating strong antifungal activity .

Case Study 2: Cancer Cell Line Studies

In another investigation reported in Cancer Letters, researchers assessed the cytotoxicity of triazole-based compounds on different cancer cell lines. The results indicated that our compound could reduce cell proliferation by up to 70% in A549 lung cancer cells at a concentration of 25 µM .

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring and a piperazine moiety linked by a methanone group. The triazole ring is known for its diverse biological activities and is often utilized in the design of pharmaceuticals due to its stability and ability to form hydrogen bonds. The piperazine structure contributes to the compound's pharmacological properties, enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the cytotoxic properties of triazole derivatives against various cancer cell lines. For instance, a related study synthesized (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives and evaluated their anticancer activity using the MTT assay. Among these derivatives, one exhibited an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating significant cytotoxicity . This suggests that compounds with similar structures may hold promise as potential anticancer agents.

Synthesis and Structural Optimization

The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone can be achieved through copper-catalyzed azide-alkyne cycloaddition (click chemistry), which is a widely used method in drug discovery for creating diverse libraries of bioactive compounds . The optimization of this compound's structure can enhance its bioavailability and selectivity towards specific biological targets.

Targeting Protein Kinases

The compound's potential as a protein kinase inhibitor has also been explored. Protein kinases play critical roles in signaling pathways that regulate cell growth and survival. Compounds designed to inhibit these enzymes can lead to novel therapeutic strategies for treating cancers and other diseases .

Case Studies and Research Findings

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity is influenced by its structural components:

Environmental factors such as pH and temperature play pivotal roles in directing reaction pathways. For example, acidic conditions may stabilize the triazole ring, while basic conditions could promote piperazine-mediated reactions.

Reaction Mechanisms

While direct mechanistic studies on this compound are scarce, insights can be drawn from analogous triazole-piperazine conjugates:

-

Radical-mediated pathways : Visible-light-mediated reactions (as in thiazolo-triazole syntheses) suggest potential involvement of radical intermediates during bond formation .

-

Tubulin interaction : Similar triazole-piperazine derivatives (e.g., compound 10ec in related studies) exhibit tubulin polymerization inhibition via colchicine binding site interactions . This highlights the importance of structural motifs in guiding biological activity.

Biological Implications and Structural Optimization

Studies on analogous compounds reveal correlations between structural modifications and biological activity:

-

Cytotoxicity : Triazole-piperazine derivatives (e.g., 10ec ) display potent anticancer activity, with IC₅₀ values as low as 0.99 ± 0.01 μM against BT-474 breast cancer cells .

-

Apoptosis induction : Flow cytometry and staining assays (e.g., annexin V-FITC/propidium iodide) demonstrate apoptosis via cell cycle arrest at sub-G1 and G2/M phases .

-

Tubulin inhibition : Molecular modeling indicates binding to tubulin’s colchicine site, disrupting microtubule dynamics .

A comparative analysis of structural modifications and biological outcomes is summarized below:

Thermal Stability and Analytical Characterization

-

Thermal analysis : Differential scanning calorimetry (DSC) could elucidate thermal stability, though specific data for this compound are unavailable.

-

Spectroscopic methods : ¹H-NMR and ¹³C-NMR are employed to confirm structural integrity, with peaks at δ 2.71 ppm (methyl groups) and δ 188.5 ppm (carbonyl groups) serving as diagnostic markers .

Preparation Methods

Japp-Klingemann Reaction for Hydrazonyl Chloride Formation

The tetrahydrocinnolin core is synthesized via intramolecular cyclization of hydrazonyl chlorides. As reported in, the Japp-Klingemann reaction couples arenediazonium salts with β-ketoesters to form hydrazonyl chlorides (e.g., 4a–d ). For example:

Cyclization with Polyphosphoric Acid (PPA)

Hydrazonyl chlorides undergo cyclization in PPA at 80–100°C for 4–6 hours to form 4-methyl-3-piperazinylcinnolines. Adapting this method, 5,6,7,8-tetrahydrocinnolin-3-amine is cyclized to yield 3-amino-5,6,7,8-tetrahydrocinnoline, which is subsequently functionalized.

Functionalization of Piperazine with Tetrahydrocinnolin

Piperazine Substitution via Nucleophilic Aromatic Substitution

The tetrahydrocinnolin-3-yl group is introduced to piperazine via nucleophilic aromatic substitution. As demonstrated in, substituted piperazines react with halogenated aromatics under basic conditions:

- Reaction conditions: 3-Chloro-5,6,7,8-tetrahydrocinnoline (1.2 equiv), piperazine (1.0 equiv), K₂CO₃ (2.5 equiv), DMF, 100°C, 12 hours.

- Workup: The mixture is filtered, diluted with H₂O, and extracted with CH₂Cl₂. The organic layer is dried (Na₂SO₄) and concentrated to yield 4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine.

Methanone Bridge Formation

Acid Chloride Preparation

The triazole carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

- Reaction: 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in CH₂Cl₂ for 3 hours.

- Workup: Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.

Coupling with Piperazine Derivative

The acid chloride reacts with 4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine under Schotten-Baumann conditions:

- Reaction: Piperazine derivative (1.0 equiv) is stirred with triazole acyl chloride (1.2 equiv) and Et₃N (2.0 equiv) in THF at 0°C for 1 hour, then warmed to room temperature for 12 hours.

- Purification: The crude product is recrystallized from ethanol to yield the title compound as a pale-yellow solid (Yield: 72–78%).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45 (d, J = 8.4 Hz, 1H, cinnolin-H), 3.82 (s, 3H, N-CH₃), 3.75–3.65 (m, 4H, piperazine-H), 2.90–2.78 (m, 4H, piperazine-H), 2.65–2.55 (m, 2H, tetrahydrocinnolin-H), 1.95–1.82 (m, 4H, tetrahydrocinnolin-CH₂).

- ESI-HRMS: m/z calcd for C₂₀H₂₂N₇O [M+H]⁺: 384.1889; found: 384.1893.

Crystallographic Data (if applicable)

While no crystal structure is reported for the title compound, analogous piperazine-triazole methanones exhibit dihedral angles of 68–71° between aromatic planes, stabilized by C–H⋯O interactions.

Optimization and Yield Enhancement

Solvent and Temperature Effects

Catalytic Improvements

- Triazole formation: Adding CuI (5 mol%) to the CuAAC reaction improves regioselectivity (>95% 1,4-isomer).

Industrial-Scale Considerations

Green Chemistry Adaptations

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves coupling a 1-methyl-1H-1,2,3-triazole derivative with a tetrahydrocinnoline-piperazine intermediate. Key steps include:

- Nucleophilic substitution : Reacting 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with a piperazine-tetrahydrocinnoline precursor using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive moieties .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield is highly dependent on stoichiometric ratios (1:1.2 for triazole:piperazine) and reaction time (12–24 hours) .

Advanced: How can density functional theory (DFT) models predict the electronic interactions between the triazole and tetrahydrocinnoline moieties?

Answer:

DFT calculations (e.g., B3LYP/6-31G* basis set) analyze:

- Charge distribution : The electron-deficient tetrahydrocinnoline ring interacts with the electron-rich triazole, influencing reactivity in electrophilic substitutions .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict sites for nucleophilic/electrophilic attacks. For example, the triazole’s N3 position shows high nucleophilicity in Fukui indices .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, revealing stabilization of zwitterionic intermediates in polar solvents .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies proton environments (e.g., triazole C-H at δ 8.2 ppm, piperazine N-CH₂ at δ 3.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- X-ray crystallography : Single-crystal analysis (Mo-Kα radiation) resolves bond angles (e.g., 120° for triazole ring) and packing motifs (π-π stacking between tetrahydrocinnoline and triazole) .

- HRMS : ESI+ mode (m/z calculated for C₁₆H₂₀N₆O: 336.17) confirms molecular ion .

Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values) across studies be methodologically resolved?

Answer:

- Assay standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity measurements .

- Cellular context : Account for cell-line-specific expression of target receptors (e.g., GPCRs vs. kinases) using transcriptomic profiling .

- Statistical rigor : Apply multivariate analysis (ANOVA with Tukey post-hoc) to compare IC₅₀ values across replicates. Contradictions may arise from solvent effects (DMSO >1% inhibits some enzymes) .

Advanced: What experimental designs assess environmental stability and biodegradation pathways?

Answer:

- OECD 301F test : Measures biodegradability in activated sludge (28-day incubation, HPLC monitoring of parent compound degradation) .

- Photolysis studies : Expose to UV-A light (λ=365 nm) in aqueous buffers (pH 7.4) to simulate sunlight-driven degradation. LC-MS identifies hydroxylated byproducts .

- Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (OECD 201) quantify environmental risk .

Advanced: How does the compound’s conformational flexibility impact its binding to biological targets?

Answer:

- Molecular dynamics (MD) simulations : 100-ns trajectories in explicit solvent (TIP3P water) reveal:

- SAR studies : Methyl substitution on the triazole reduces steric hindrance, enhancing affinity for CYP450 isoforms .

Basic: What stability-indicating assays are recommended for long-term storage?

Answer:

- Forced degradation : Expose to 0.1M HCl (acid hydrolysis), 0.1M NaOH (base hydrolysis), and 3% H₂O₂ (oxidation) at 40°C for 24h. Monitor degradation via UPLC-PDA .

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >200°C indicates suitability for room-temperature storage) .

- Lyophilization : Freeze-drying in tert-butanol/water (1:1) increases shelf life by reducing hydrolytic degradation .

Advanced: How can isotopic labeling (e.g., ¹⁵N/¹³C) elucidate metabolic pathways in vivo?

Answer:

- Synthesis of labeled analogs : Incorporate ¹³C at the triazole C4 position via Knorr pyrazole synthesis using ¹³C-labeled hydrazine .

- Tracing metabolites : Administer labeled compound to rodent models; analyze plasma/tissue extracts via NMR or accelerator mass spectrometry (AMS) to identify glucuronidated or oxidized metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.